
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-(5-(4-fluorofenil)isoxazol-3-il)ciclobutanoico es un compuesto químico con la fórmula molecular C14H12FNO3. Se caracteriza por la presencia de un grupo fluorofenilo unido a un anillo isoxazol, que a su vez está conectado a una porción de ácido ciclobutanocarboxílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común para sintetizar isoxazoles es la cicloadición dipolar 1,3 de óxidos de nitrilo a compuestos insaturados . Esta reacción es conocida por su selectividad y eficiencia en la formación del anillo isoxazol.
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto pueden implicar la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de catalizadores específicos, solventes y control de temperatura para garantizar la formación eficiente del producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 1-(5-(4-fluorofenil)isoxazol-3-il)ciclobutanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula con otros diferentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, pueden influir significativamente en el resultado de estas reacciones.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados isoxazol sustituidos.
Aplicaciones Científicas De Investigación
El Ácido 1-(5-(4-fluorofenil)isoxazol-3-il)ciclobutanoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-(5-(4-fluorofenil)isoxazol-3-il)ciclobutanoico implica su interacción con objetivos moleculares específicos. El anillo isoxazol y el grupo fluorofenilo pueden interactuar con enzimas, receptores u otras proteínas, influyendo en varias vías biológicas. El mecanismo exacto puede variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 1-(5-(4-fluorofenil)isoxazol-3-il)ciclopropanocarboxílico
- Ácido 4-(5-(4-(Pentiloxi)fenil)isoxazol-3-il)benzoico
Singularidad
El Ácido 1-(5-(4-fluorofenil)isoxazol-3-il)ciclobutanoico es único debido a su combinación de un grupo fluorofenilo, un anillo isoxazol y una porción de ácido ciclobutanocarboxílico. Esta combinación confiere propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C14H12FNO3 |
|---|---|
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18) |
Clave InChI |
XUKQYXJACOIWDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



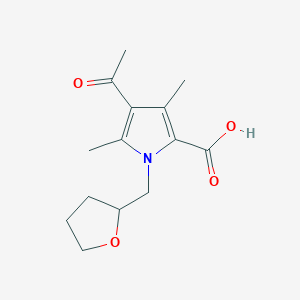
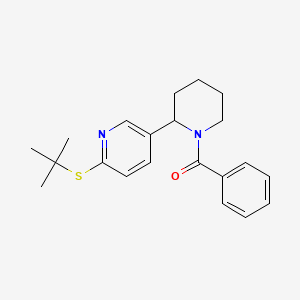

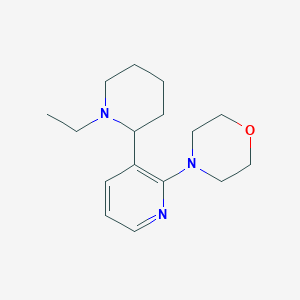


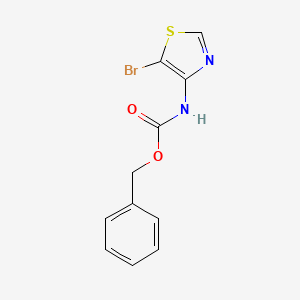


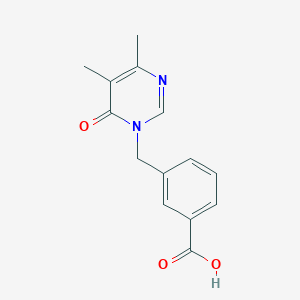

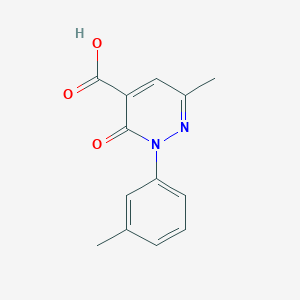
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
